molecular formula C17H20N2O4S B4857095 N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide

Numéro de catalogue B4857095
Poids moléculaire: 348.4 g/mol
Clé InChI: XDKIGXADGZPXDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is an orally active, highly selective, and potent inhibitor of the voltage-gated sodium channel Nav1.7, which is a key player in pain signaling.

Mécanisme D'action

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide selectively inhibits Nav1.7 by binding to a specific site on the channel. Nav1.7 is a voltage-gated sodium channel that plays a crucial role in the initiation and propagation of action potentials in nociceptive neurons. By inhibiting Nav1.7, this compound reduces the influx of sodium ions into nociceptive neurons, which reduces their excitability and thereby reduces pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain sensation in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. This compound has a half-life of around 4 hours in rats and is metabolized primarily by cytochrome P450 enzymes.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high selectivity for Nav1.7, its oral bioavailability, and its well-tolerated nature in preclinical studies. However, this compound has some limitations for lab experiments, including its relatively low yield in the synthesis process and its potential for off-target effects at high doses.

Orientations Futures

There are several potential future directions for N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide research, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of chronic pain.
2. Development of more efficient synthesis methods for this compound to improve its yield and reduce its cost.
3. Exploration of the potential of this compound for the treatment of other conditions, such as epilepsy and depression, which are also associated with Nav1.7 dysfunction.
4. Investigation of the potential for combination therapies involving this compound and other pain management drugs to improve pain relief and reduce side effects.
Conclusion:
This compound is a promising small molecule drug with potential therapeutic applications in pain management. Its selective inhibition of Nav1.7 makes it a highly attractive target for the development of novel pain management drugs. Further research is needed to evaluate its safety and efficacy in humans and to explore its potential for the treatment of other conditions.

Applications De Recherche Scientifique

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in pain management. Nav1.7 is a sodium channel that is primarily expressed in nociceptive neurons, which are responsible for transmitting pain signals. This compound selectively inhibits Nav1.7, which reduces the excitability of nociceptive neurons and thereby reduces pain sensation. This compound has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain.

Propriétés

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-14-10-8-13(9-11-14)12-18-17(20)15-6-4-5-7-16(15)19-24(2,21)22/h4-11,19H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKIGXADGZPXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.